Cas no 15213-01-1 (2-(1H-1,2,3-triazol-1-yl)aniline)

2-(1H-1,2,3-triazol-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-(1H-1,2,3-triazol-1-yl)-
- 2-(1H-1,2,3-triazol-1-yl)Benzenamine
- 2-(triazol-1-yl)aniline
- 15213-01-1
- [2-(1h-1,2,3-triazol-1-yl)phenyl]amine
- D85544
- EN300-57989
- AKOS000130973
- 2-(1H-1,2,3-triazol-1-yl)aniline
- AB01001386-01
- SCHEMBL454021
- DB-063931
- DTXSID10588288
-
- Inchi: InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H,9H2
- InChI Key: PXKNAYJTZSJABW-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)N)N2C=CN=N2
Computed Properties
- Exact Mass: 160.074896272g/mol
- Monoisotopic Mass: 160.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.7Ų
- XLogP3: 0.7
2-(1H-1,2,3-triazol-1-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-57989-0.5g |
2-(1H-1,2,3-triazol-1-yl)aniline |
15213-01-1 | 95% | 0.5g |
$579.0 | 2023-05-29 | |
TRC | H955253-10mg |
2-(1H-1,2,3-triazol-1-yl)aniline |
15213-01-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-57989-0.25g |
2-(1H-1,2,3-triazol-1-yl)aniline |
15213-01-1 | 95% | 0.25g |
$367.0 | 2023-05-29 | |
Enamine | EN300-57989-5.0g |
2-(1H-1,2,3-triazol-1-yl)aniline |
15213-01-1 | 95% | 5g |
$2152.0 | 2023-05-29 | |
A2B Chem LLC | AD52014-10g |
2-(1H-1,2,3-Triazol-1-yl)aniline |
15213-01-1 | 95% | 10g |
$3394.00 | 2024-04-20 | |
1PlusChem | 1P007K8E-10g |
Benzenamine, 2-(1H-1,2,3-triazol-1-yl)- |
15213-01-1 | 95% | 10g |
$4006.00 | 2024-06-20 | |
Enamine | EN300-57989-10.0g |
2-(1H-1,2,3-triazol-1-yl)aniline |
15213-01-1 | 95% | 10g |
$3191.0 | 2023-05-29 | |
TRC | H955253-100mg |
2-(1H-1,2,3-triazol-1-yl)aniline |
15213-01-1 | 100mg |
$ 275.00 | 2022-06-04 | ||
Enamine | EN300-57989-0.05g |
2-(1H-1,2,3-triazol-1-yl)aniline |
15213-01-1 | 95% | 0.05g |
$174.0 | 2023-05-29 | |
Enamine | EN300-57989-2.5g |
2-(1H-1,2,3-triazol-1-yl)aniline |
15213-01-1 | 95% | 2.5g |
$1454.0 | 2023-05-29 |
2-(1H-1,2,3-triazol-1-yl)aniline Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Additional information on 2-(1H-1,2,3-triazol-1-yl)aniline
Recent Advances in the Application of 2-(1H-1,2,3-triazol-1-yl)aniline (CAS: 15213-01-1) in Chemical Biology and Pharmaceutical Research
The compound 2-(1H-1,2,3-triazol-1-yl)aniline (CAS: 15213-01-1) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic amine, featuring a triazole moiety attached to an aniline group, has demonstrated significant potential in drug discovery and biological probe development. Recent studies have highlighted its versatility as a building block for the synthesis of bioactive molecules, particularly in the areas of antimicrobial agents, kinase inhibitors, and fluorescent probes.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the antimicrobial potential of derivatives based on this scaffold. Researchers synthesized a series of 2-(1H-1,2,3-triazol-1-yl)aniline derivatives and evaluated their activity against drug-resistant bacterial strains. The lead compound in this series showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 2 μg/mL, while maintaining low cytotoxicity against mammalian cells. The study proposed that the triazole-aniline moiety facilitates membrane penetration while the substituents on the aniline ring contribute to target specificity.
In cancer research, several groups have explored this scaffold as a kinase inhibitor core structure. A recent Nature Communications article (2024) reported the development of selective EGFR inhibitors using 2-(1H-1,2,3-triazol-1-yl)aniline as the central pharmacophore. The researchers utilized structure-based drug design to optimize the compound's binding to the ATP pocket of mutant EGFR, achieving nanomolar potency against T790M/L858R double mutants while sparing wild-type EGFR. This selectivity profile suggests potential for overcoming resistance mutations in EGFR-driven cancers with reduced off-target effects.
The compound's photophysical properties have also attracted attention in chemical biology applications. A 2024 ACS Chemical Biology study developed a series of fluorescent probes based on 2-(1H-1,2,3-triazol-1-yl)aniline derivatives for live-cell imaging of reactive oxygen species. These probes exhibited large Stokes shifts (>100 nm) and excellent photostability, enabling long-term tracking of oxidative stress in neuronal cells. The researchers attributed these favorable properties to the intramolecular charge transfer between the electron-rich aniline and electron-deficient triazole moieties.
From a synthetic chemistry perspective, recent advances in click chemistry have facilitated more efficient derivatization of this scaffold. A 2023 Organic Letters publication described a one-pot synthesis method combining copper-catalyzed azide-alkyne cycloaddition (CuAAC) with subsequent functionalization of the aniline nitrogen. This methodology enables rapid generation of diverse libraries for structure-activity relationship studies, significantly accelerating lead optimization processes in drug discovery programs.
Pharmacokinetic studies of 2-(1H-1,2,3-triazol-1-yl)aniline derivatives have revealed generally favorable drug-like properties. The scaffold demonstrates good metabolic stability in human liver microsomes (t1/2 > 60 minutes for most derivatives) and moderate plasma protein binding (60-80%). However, recent ADMET studies suggest that careful optimization of substituents is required to maintain acceptable solubility while achieving target potency, particularly for CNS-penetrant compounds.
Looking forward, the unique combination of synthetic accessibility, structural versatility, and demonstrated biological activity positions 2-(1H-1,2,3-triazol-1-yl)aniline as a valuable scaffold for future drug discovery efforts. Ongoing research is exploring its application in targeted protein degradation, covalent inhibitor design, and as a component of antibody-drug conjugates. The scaffold's ability to participate in diverse molecular interactions while maintaining favorable physicochemical properties suggests it will continue to be an important tool in medicinal chemistry.
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